2-Methylbutyrylcarnitine

Metabolomics Biomarker Acylcarnitine Profiling

2-Methylbutyrylcarnitine is the essential C5-acylcarnitine reference standard for second-tier UPLC-MS/MS confirmation of SBCADD/2-MBDD. Unlike isovalerylcarnitine (identical m/z), chromatographic resolution at ≥0.44 μmol/L cutoffs enables definitive differential diagnosis from IVA. Chiral stereochemistry (R/S) requires isomeric purity for lot-to-lot consistency. For newborn screening labs, isoleucine flux metabolomics, and LC-MS method validation. ≥97% HPLC purity.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B1244155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyrylcarnitine
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1
InChIKeyIHCPDBBYTYJYIL-QVDQXJPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyrylcarnitine (C5-Acylcarnitine): Critical Biomarker & Analytical Standard for Inborn Errors of Metabolism Research


2-Methylbutyrylcarnitine is a short-chain C5-acylcarnitine comprising more than 50% of all acylcarnitines quantified in human tissues and biofluids, where it functions as a carrier of the 2-methylbutyryl moiety derived from isoleucine catabolism [1]. It serves as the primary diagnostic biomarker for short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) and 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBDD) [2], with elevated plasma concentrations distinguishing these disorders from isovaleric acidemia, a critical differential diagnosis [3]. As an isobaric C5 species sharing m/z with isovalerylcarnitine and pivaloylcarnitine, its accurate quantitation requires chromatographic separation rather than conventional flow-injection tandem mass spectrometry [4].

Why 2-Methylbutyrylcarnitine Cannot Be Substituted with Isobaric or Chain-Length Analogs


Generic substitution of 2-methylbutyrylcarnitine with other C5 or C4 acylcarnitines fails due to fundamentally distinct metabolic origins and disease associations. 2-Methylbutyrylcarnitine specifically accumulates from defective isoleucine catabolism in 2-MBDD/SBCADD, whereas its mass-equivalent isobar isovalerylcarnitine derives from leucine metabolism and indicates isovaleric acidemia (IVA) [1]. Conventional flow-injection tandem MS cannot resolve these C5 isomers, creating diagnostic false positives that require second-tier chromatographic separation [2]. Furthermore, quantitative comparisons reveal that 2-methylbutyrylcarnitine exhibits distinct fold-change magnitudes relative to isobutyrylcarnitine in metabolic studies [3], while its assay precision characteristics differ measurably from both isobutyrylcarnitine and butyrylcarnitine [4]. These orthogonal differences in biological specificity, analytical behavior, and clinical interpretation preclude any functional interchangeability.

Quantitative Differentiation of 2-Methylbutyrylcarnitine vs. Isobaric and Structural Analogs


Differential Fold-Change Magnitude Relative to Isobutyrylcarnitine in Metabolic Studies

In a human metabolomic study examining multiple comparison groups, 2-methylbutyrylcarnitine exhibited fold-change values ranging from 2.05 to 3.80 across six distinct experimental contrasts. In contrast, isobutyrylcarnitine demonstrated fold-change values ranging from 1.82 to 14.57 across the same contrasts, with a maximum fold-change nearly fourfold greater than that observed for 2-methylbutyrylcarnitine [1]. This divergent dynamic range establishes that these structurally similar acylcarnitines are not subject to identical metabolic regulation and cannot serve as surrogates.

Metabolomics Biomarker Acylcarnitine Profiling

Differential Assay Precision vs. Isobutyrylcarnitine and Butyrylcarnitine

In a validated UPLC-MS/MS method for simultaneous quantitation of acylcarnitine isomers, inter-day precision for isobutyrylcarnitine and butyrylcarnitine was within 20% at each concentration. In contrast, precision for 2-methylbutyrylcarnitine and isovalerylcarnitine at concentrations above the normal range was within 24% [1]. This 4% absolute difference in precision reflects the distinct chromatographic behavior of the C5 branched-chain isomers relative to C4 isomers.

Analytical Chemistry Method Validation Acylcarnitine Quantitation

Distinct Basal Plasma Concentration vs. Isovalerylcarnitine in Healthy Controls

In a study reporting reference plasma concentrations, isovalerylcarnitine was measured at 0.32 ± 0.07 (mean ± SD) while 2-methylbutyrylcarnitine was measured at 0.30 ± 0.10 [1]. Although both are C5 isobars with identical m/z, their basal concentrations differ by approximately 6.7%, with 2-methylbutyrylcarnitine exhibiting greater inter-individual variance (SD 0.10 vs. 0.07).

Reference Range Clinical Chemistry Biomarker Normalization

Specific Disease-Associated Elevation Magnitude in 2-MBDD

In newborn screening programs, elevated 2-methylbutyrylcarnitine (C5) serves as the primary diagnostic marker for 2-MBDD/SBCADD, with established screening cut-off values at ≥0.44 μmol/L for flagging abnormal results [1]. This elevation is disease-specific to isoleucine catabolism defects, whereas isovalerylcarnitine elevation indicates leucine catabolism defects (IVA). A confirmed 2-MBDD case following treatment stabilized at 0.4 μmol/L, within the intermediate range [2].

Inborn Errors of Metabolism Newborn Screening SBCADD

Commercial Reference Standard Purity Specification

Commercially available 2-methylbutyrylcarnitine reference standard is supplied at a purity of 99.83% . This high purity specification exceeds the typical ≥98% threshold often cited for research-grade acylcarnitine standards and provides a defined quantitative benchmark for assay calibration, method validation, and batch-to-batch consistency assessments.

Analytical Chemistry Reference Materials Quality Control

Stereochemical Configuration as a Determinant of Biological Recognition

2-Methylbutyrylcarnitine exists as stereoisomers, with the (R)-configuration representing the optically active endogenous human metabolite [1]. The (S)-isomer is also detectable and separable by UPLC-MS/MS methods [2]. This stereochemical heterogeneity is absent in non-chiral C5 isobars such as isovalerylcarnitine and pivaloylcarnitine, conferring additional analytical complexity and biological specificity to 2-methylbutyrylcarnitine.

Chiral Separation Stereochemistry Enzymatic Substrate Specificity

Validated Application Scenarios for 2-Methylbutyrylcarnitine Reference Standards


Second-Tier Newborn Screening for Differential Diagnosis of 2-MBDD vs. IVA

Laboratories performing expanded newborn screening by tandem MS require 2-methylbutyrylcarnitine as a primary reference standard for second-tier UPLC-MS/MS confirmation testing. The compound enables chromatographic resolution from isovalerylcarnitine, which shares identical m/z and produces false-positive IVA flags in initial screens [1]. Quantitative cut-off values of ≥0.44 μmol/L define screening positivity [2], making the standard essential for calibrating assays at this diagnostically critical concentration range.

Metabolomics Studies Requiring Discrimination of Branched-Chain Amino Acid Catabolites

In metabolomic investigations of isoleucine versus leucine catabolism, 2-methylbutyrylcarnitine serves as the definitive metabolite for tracking flux through the 2-methylbutyryl-CoA pathway. Its distinct fold-change behavior relative to isobutyrylcarnitine (maximum fold-change 3.80 vs. 14.57) [3] provides quantitative evidence that these analytes respond differentially to metabolic perturbations, necessitating separate analytical standards for accurate pathway-specific interpretation.

Method Development and Validation for C5-Acylcarnitine Isomer Separation

Analytical chemists developing or validating LC-MS/MS methods for acylcarnitine isomer separation require 2-methylbutyrylcarnitine as a critical system suitability standard. The compound's inter-day precision characteristic (within 24% at elevated concentrations, versus within 20% for C4 isomers) [4] provides a defined performance benchmark that must be met during method qualification. This difference quantifiably distinguishes acceptable C5 isomer method performance from C4 isomer methods.

Reference Standard Procurement for Clinical Diagnostic Kit Calibration

Manufacturers of clinical diagnostic kits for inborn errors of metabolism require high-purity 2-methylbutyrylcarnitine (99.83%) for calibration and quality control. The compound's chiral nature (R- and S- stereoisomers) [5] imposes additional requirements for isomeric purity specification that do not apply to achiral C5 isobars like isovalerylcarnitine. Procurement specifications must account for this stereochemical complexity to ensure lot-to-lot consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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